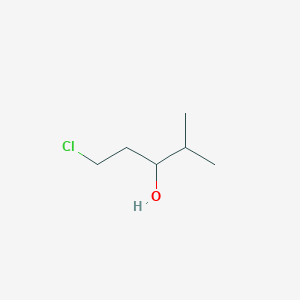
1-Chloro-4-methyl-pentan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-methyl-pentan-3-ol is an organic compound with the molecular formula C6H13ClO It is a secondary alcohol with a chlorine atom attached to the fourth carbon and a hydroxyl group attached to the third carbon of a pentane chain
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methyl-pentan-3-ol can be synthesized through several methods. One common approach involves the chlorination of 4-methyl-pentan-3-ol. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to replace the hydroxyl group with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methyl-pentan-3-one followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 1-Chloro-4-methyl-pentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-methyl-pentan-3-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium hydroxide (NaOH) can replace the chlorine atom with a hydroxyl group, forming 4-methyl-pentan-3-ol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products:
Oxidation: 4-Methyl-pentan-3-one or 4-methyl-pentanoic acid.
Reduction: 4-Methyl-pentan-3-ol.
Substitution: 4-Methyl-pentan-3-ol.
科学研究应用
1-Chloro-4-methyl-pentan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable tool for studying reaction mechanisms and pathways.
Biology: The compound can be used in biochemical studies to investigate the effects of chlorinated alcohols on biological systems.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
作用机制
The mechanism of action of 1-Chloro-4-methyl-pentan-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s chemical properties. These interactions can affect biological pathways and chemical processes, making the compound useful in research and industrial applications.
相似化合物的比较
4-Methyl-pentan-3-ol: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-Chloro-3-methyl-pentan-2-ol: Has a different position of the chlorine and hydroxyl groups, leading to different reactivity and applications.
1-Chloro-4-methyl-pentane: Lacks the hydroxyl group, making it less polar and less reactive in oxidation and reduction reactions.
Uniqueness: 1-Chloro-4-methyl-pentan-3-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on adjacent carbon atoms. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
1-chloro-4-methylpentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c1-5(2)6(8)3-4-7/h5-6,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHHCCUAOCYBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
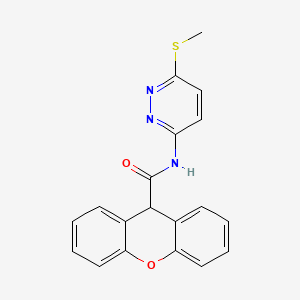
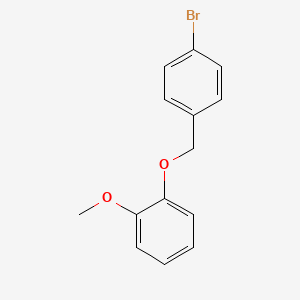
![3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/new.no-structure.jpg)
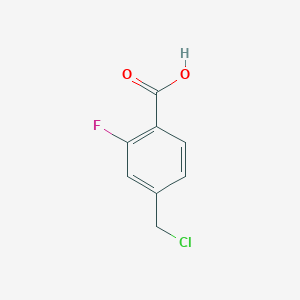
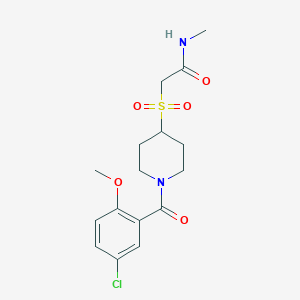
![3-Allyl-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2426409.png)
![N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide](/img/structure/B2426410.png)
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2426411.png)
![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2426413.png)
![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2426416.png)
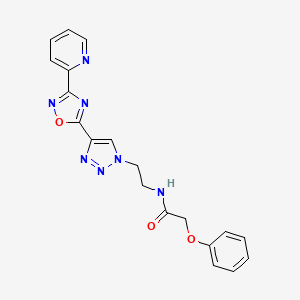
![12-methoxy-2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,1'-cyclohexane]-5-one](/img/structure/B2426422.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426423.png)
![ethyl 5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2426426.png)
